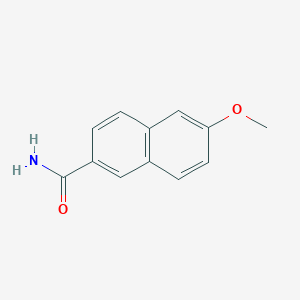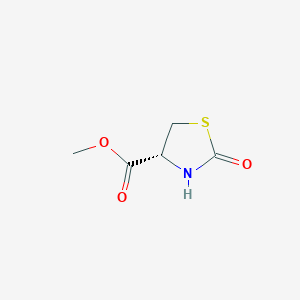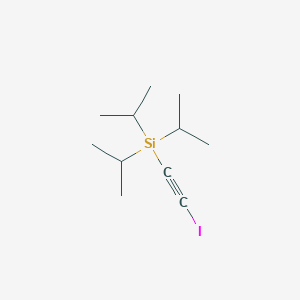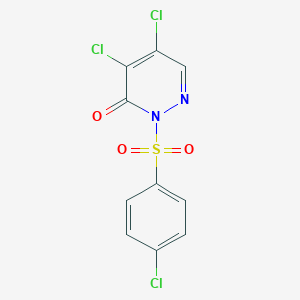
3(2H)-Pyridazinone, 4,5-dichloro-2-((4-chlorophenyl)sulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3(2H)-Pyridazinone, 4,5-dichloro-2-((4-chlorophenyl)sulfonyl)- is a chemical compound that has garnered significant attention in the field of scientific research. It is a pyridazinone derivative that has been synthesized using various methods and has been studied for its potential applications in several fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 3(2H)-Pyridazinone, 4,5-dichloro-2-((4-chlorophenyl)sulfonyl)- is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or proteins involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 3(2H)-Pyridazinone, 4,5-dichloro-2-((4-chlorophenyl)sulfonyl)- exhibits various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity. It has also been shown to have a positive effect on the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3(2H)-Pyridazinone, 4,5-dichloro-2-((4-chlorophenyl)sulfonyl)- in lab experiments include its potential as a therapeutic agent and its ability to inhibit certain enzymes or proteins. However, limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 3(2H)-Pyridazinone, 4,5-dichloro-2-((4-chlorophenyl)sulfonyl)-. These include further studies on its mechanism of action, its potential as a therapeutic agent, and its use in combination with other drugs. Additionally, studies could be conducted on its potential use in agriculture as a pesticide or herbicide.
Métodos De Síntesis
The synthesis of 3(2H)-Pyridazinone, 4,5-dichloro-2-((4-chlorophenyl)sulfonyl)- has been achieved through various methods, including the reaction of 4-chlorobenzenesulfonyl chloride with 3,6-dichloropyridazine-4(1H)-one in the presence of a base. Another method involves the reaction of 4-chlorobenzenesulfonyl chloride with 3,6-dichloro-4-hydroxypyridazine in the presence of a base and then cyclization of the resulting compound.
Aplicaciones Científicas De Investigación
3(2H)-Pyridazinone, 4,5-dichloro-2-((4-chlorophenyl)sulfonyl)- has been studied for its potential applications in various scientific research fields. It has been shown to exhibit anti-inflammatory, antitumor, and antimicrobial activities. It has also been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and inflammation.
Propiedades
Número CAS |
155164-60-6 |
|---|---|
Nombre del producto |
3(2H)-Pyridazinone, 4,5-dichloro-2-((4-chlorophenyl)sulfonyl)- |
Fórmula molecular |
C10H5Cl3N2O3S |
Peso molecular |
339.6 g/mol |
Nombre IUPAC |
4,5-dichloro-2-(4-chlorophenyl)sulfonylpyridazin-3-one |
InChI |
InChI=1S/C10H5Cl3N2O3S/c11-6-1-3-7(4-2-6)19(17,18)15-10(16)9(13)8(12)5-14-15/h1-5H |
Clave InChI |
WQWFRUBZAGGLAR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)(=O)N2C(=O)C(=C(C=N2)Cl)Cl)Cl |
SMILES canónico |
C1=CC(=CC=C1S(=O)(=O)N2C(=O)C(=C(C=N2)Cl)Cl)Cl |
Otros números CAS |
155164-60-6 |
Sinónimos |
4,5-dichloro-2-[(4-chlorophenyl)sulfonyl]-3(2H)-Pyridazinone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




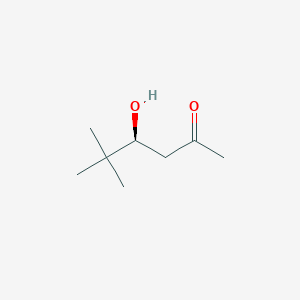

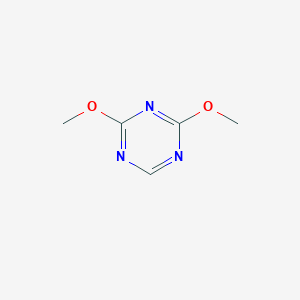
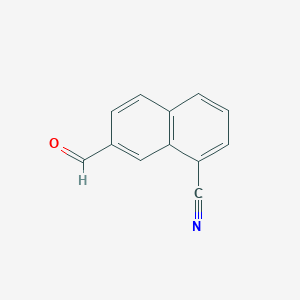


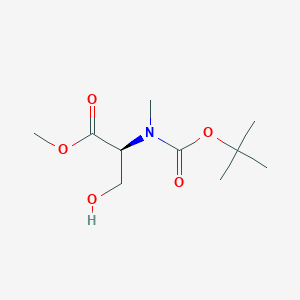
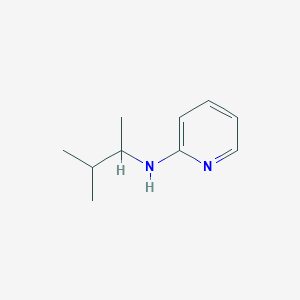
![benzyl (2S)-2-[[(1S)-1-methoxycarbonyl-3-methylsulfanyl-propyl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B185821.png)
![2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one](/img/structure/B185822.png)
